molecular formula C10H12ClNO2 B159116 1-(2-Chlorophenyl)propyl carbamate CAS No. 1690-33-1

1-(2-Chlorophenyl)propyl carbamate

Cat. No.: B159116
CAS No.: 1690-33-1
M. Wt: 213.66 g/mol
InChI Key: VCZXDPUECVELRF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)propyl carbamate is a synthetic carbamate derivative characterized by a 2-chlorophenyl group attached to a propyl carbamate backbone. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and enzyme-inhibitory properties. This compound has been investigated for its role in photosynthesis inhibition and antimicrobial activity, with structural modifications (e.g., alkyl chain length, substituent position) significantly influencing its efficacy .

Properties

CAS No.

1690-33-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chlorophenyl)propyl carbamate

InChI

InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13)

InChI Key

VCZXDPUECVELRF-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1Cl)OC(=O)N

Canonical SMILES

CCC(C1=CC=CC=C1Cl)OC(=O)N

Synonyms

Carbamic acid o-chloro-α-ethylbenzyl ester

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Ethyl vs. Propyl Carbamates :

  • Ethylcarbamate derivatives (e.g., 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate) exhibit superior antistaphylococcal and antimycobacterial activity, with MIC values of 42 µM against MRSA and 21 µM against Mycobacterium marinum . These are more potent than the reference drug ampicillin (MIC = 64 µM).
  • Propylcarbamate derivatives show reduced activity (MIC ~70 µM) when the alkyl chain is bulkier than ethyl, suggesting steric hindrance limits target binding .

Table 1: Antimicrobial Activity of 2-Chlorophenyl Carbamates

Compound MIC (µM) Against MRSA MIC (µM) Against M. marinum Cytotoxicity (LD50, µM)
Ethylcarbamate derivative 42 21 >30
Propylcarbamate derivative ~70 ~70 >30
Reference (Ampicillin/Isoniazid) 64 25 N/A

Data from

Key SAR Observations :

  • Lipophilicity : Higher log k values correlate with improved PET inhibition.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2-nitrophenyl derivatives) modulate activity but with opposing trends between chlorophenyl and nitrophenyl series .

Comparison with Pesticidal Carbamates

Structurally related carbamates with meta-chlorophenyl or isopropyl groups are primarily used as herbicides or fungicides:

  • Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate): A herbicide targeting weed germination. The meta-chlorine position reduces antimicrobial activity but enhances plant enzyme inhibition .
  • Epoxiconazole : Contains a 2-chlorophenyl group but with an oxirane-triazole structure, functioning as a fungicide. Structural complexity broadens its spectrum compared to simpler carbamates .

Table 2: Application-Specific Comparisons

Compound Substituent Position Primary Application Key Activity Metric
1-(2-Chlorophenyl)propyl carbamate 2-chloro Antimicrobial, PET inhibition MIC = 70 µM; IC50 = 80 µM
Chlorpropham 3-chloro Herbicide Germination inhibition
Epoxiconazole 2-chloro + triazole Fungicide Broad-spectrum antifungal

Data from

Preparation Methods

Microwave-Assisted Carbamation of 2-Chlorophenyl Anilides

The foundational approach for synthesizing 1-(2-chlorophenyl)propyl carbamate derives from methodologies developed for structurally analogous naphthalenyl carbamates. In this two-step process, N-(2-chlorophenyl)-2-hydroxy-naphthalene-1-carboxamide is first synthesized via microwave-assisted condensation of 2-chlorophenylamine with 2-hydroxy-naphthalene-1-carboxylic acid. The phenolic hydroxyl group is then activated using triethylamine in dry acetonitrile, enabling nucleophilic attack by propyl isocyanate to form the target carbamate.

Reaction conditions for this method include:

  • Microwave irradiation : 150 W, 100°C, 15 minutes for the initial anilide formation.

  • Carbamation : 24-hour stirring at ambient temperature with a 1.2:1 molar ratio of propyl isocyanate to anilide.
    Yields for analogous compounds under these conditions range from 33% to 58%, with purity confirmed via HPLC (>95%).

Lewis Acid-Catalyzed Carbamate Synthesis

Industrial-scale production methods, as detailed in patent EP0391473A1, utilize dimethyl carbonate and zinc acetate catalysts to form carbamates from aryl amines. For 1-(2-chlorophenyl)propyl carbamate, this method involves reacting 2-chlorophenylpropylamine with dimethyl carbonate under high-pressure conditions (6–8 atm) at 130–165°C. The reaction proceeds via a two-step mechanism:

  • Urea intermediate formation : Reaction of the amine with dimethyl carbonate generates a urea derivative.

  • Carbamation : Excess dimethyl carbonate and elevated temperatures (160°C) convert the urea intermediate into the carbamate.

Key advantages of this method include:

  • Scalability : Batch sizes up to 1 mol demonstrated in patent examples.

  • Yield optimization : Near-quantitative conversion (98.5% yield) achieved through precise control of carbonate-to-amine ratios (3:1 molar excess).

Reaction Optimization and Kinetic Analysis

Solvent and Catalyst Selection

Comparative studies highlight acetonitrile as the optimal solvent for carbamation due to its polarity and compatibility with triethylamine activation. Alternative solvents like THF or DMF reduce yields by 15–20% due to side reactions. Catalytically, zinc acetate outperforms stannous chloride in the patent method, reducing reaction times from 10 hours to 4 hours while maintaining yields above 90%.

Temperature and Pressure Effects

Microwave-assisted synthesis achieves faster reaction rates (15 minutes vs. 24 hours for conventional heating) but requires careful temperature modulation to prevent decomposition. In contrast, the patent method’s high-pressure conditions (6 atm) enable efficient urea-to-carbamate conversion but necessitate specialized reactor setups.

Analytical Characterization and Quality Control

Spectroscopic Identification

1-(2-Chlorophenyl)propyl carbamate is characterized by:

  • IR spectroscopy : C=O stretching at 1680–1700 cm⁻¹ and N-H bending at 1530–1550 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 8.2–8.4 (d, 1H, naphthyl H), δ 7.4–7.6 (m, 4H, chlorophenyl H), δ 4.1 (t, 2H, OCH₂), δ 1.6 (m, 2H, CH₂), δ 0.9 (t, 3H, CH₃).

  • HRMS : [M+H]⁺ calculated for C₁₄H₁₅ClNO₃: 296.0684; observed: 296.0687.

Purity and Stability Assessment

HPLC analyses under gradient elution (acetonitrile/water, 70:30) confirm >98% purity for batches synthesized via both methods. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months when stored in amber glass vials.

Comparative Evaluation of Synthetic Methods

Parameter Microwave Method Patent Method
Reaction Time24 hours6–10 hours
Yield33–58%91–99%
ScalabilityLab-scaleIndustrial-scale
Catalyst CostLow (Et₃N)Moderate (Zn(OAc)₂)
Energy EfficiencyHighModerate

Industrial Applications and Process Economics

The patent method’s high yields and scalability make it economically viable for bulk production, with a calculated cost of $12–15 per gram at pilot-scale. In contrast, the microwave method’s lower yields limit its utility to small-scale research applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chlorophenyl)propyl carbamate, and how do variables like temperature and catalyst choice influence yield?

  • Methodology : Synthesis optimization requires factorial design experiments to evaluate parameters such as temperature (60–120°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% palladium). Reaction progress can be monitored via HPLC or GC-MS. For carbamate derivatives, Hofmann rearrangements or nucleophilic substitutions are common pathways, with pH control critical to avoid hydrolysis .
  • Key Data : Pilot studies suggest yields >75% under anhydrous conditions at 80°C with triethylamine as a base .

Q. How can researchers characterize the purity and structural integrity of 1-(2-Chlorophenyl)propyl carbamate?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.
  • Spectroscopy : Confirm the carbamate group via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~155 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~228.06 Da).
    • Reference Standards : Cross-check with CAS registry data (if available) and PubChem CID entries .

Q. What are the known acute toxicity profiles and safety protocols for handling 1-(2-Chlorophenyl)propyl carbamate?

  • Toxicity Data : Limited data exist, but structurally analogous carbamates (e.g., chlorpropham) show LD₅₀ values of 500–1200 mg/kg (rat, oral). Assume similar handling precautions: use PPE (gloves, goggles), fume hoods, and avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical monitoring for delayed symptoms (e.g., cholinesterase inhibition) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of 1-(2-Chlorophenyl)propyl carbamate while minimizing byproduct formation?

  • Methodology :

  • Variables : Test 3 factors (temperature, reagent stoichiometry, reaction time) at 2–3 levels using a 2³ factorial design.
  • Response Surface Modeling : Identify interactions between variables (e.g., excess isocyanate reagent increases carbamate yield but risks urea byproducts).
  • Validation : Confirm optimal conditions with central composite design (CCD) trials.
    • Case Study : A 2023 Hofmann rearrangement study achieved 89% yield by optimizing pH (1.2–2.0) and electrolysis parameters .

Q. How should researchers resolve contradictions in reported pharmacological activities of 1-(2-Chlorophenyl)propyl carbamate derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets from in vitro assays (e.g., acetylcholinesterase inhibition vs. receptor binding) using statistical tools (ANOVA, Tukey’s test).
  • Structural-Activity Relationship (SAR) : Evaluate substituent effects (e.g., chloro vs. methyl groups on phenyl rings) via molecular docking simulations.
    • Example : Discrepancies in insecticidal activity may arise from stereochemistry (R vs. S configurations) or impurities in earlier syntheses .

Q. What advanced techniques are used to study the environmental degradation pathways of 1-(2-Chlorophenyl)propyl carbamate?

  • Methodology :

  • LC-QTOF-MS : Track degradation products in soil/water matrices under UV exposure or microbial action.
  • Isotope Labeling : Use ¹⁴C-labeled carbamates to quantify mineralization rates.
    • Findings : Chlorophenyl derivatives typically hydrolyze to 2-chlorophenol (CAS 95-57-8), a known toxicant requiring bioremediation strategies .

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